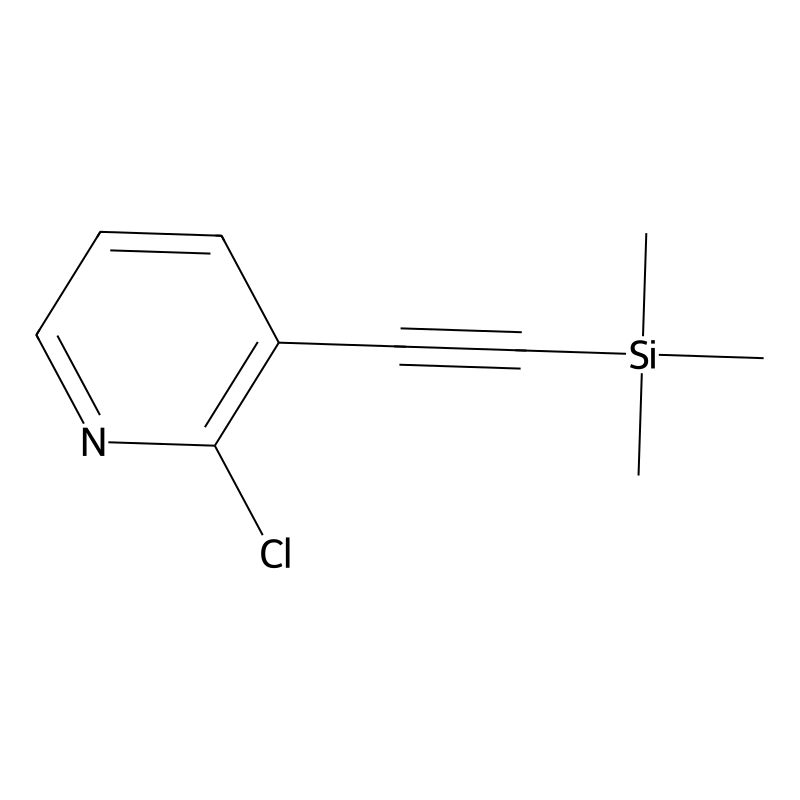

2-Chloro-3-trimethylsilanylethynyl-pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic Synthesis: The molecule contains a pyridine ring, a common functional group in many pharmaceuticals and other biologically active molecules. The presence of the alkyne group (C=C) and the trimethylsilyl group (Si(CH3)3) suggests potential applications in organic synthesis as a building block for more complex molecules.

- Material Science: Ethynylpyridines have been investigated for their potential applications in material science due to their interesting electronic and luminescent properties [].

2-Chloro-3-trimethylsilanylethynyl-pyridine is a pyridine derivative with the molecular formula C10H12ClNSi . It consists of a pyridine ring substituted with a chlorine atom at the 2-position and a trimethylsilylethynyl group at the 3-position. The compound has a molecular weight of 209.75 g/mol .

The structure of this compound combines several interesting features:

- A pyridine ring, which is an aromatic heterocycle with a nitrogen atom

- A chlorine substituent, which can participate in various reactions

- A trimethylsilylethynyl group, which includes a carbon-carbon triple bond and a silicon-containing moiety

Due to the lack of specific information, it is advisable to handle this compound with caution assuming it might possess similar hazards to other chlorinated and organosilicon compounds. These can include:

- Skin and eye irritation

- Respiratory tract irritation

- Potential flammability

While specific reactions of 2-Chloro-3-trimethylsilanylethynyl-pyridine are not directly reported in the provided search results, we can infer potential reactivity based on its structural components:

- Nucleophilic aromatic substitution: The chlorine atom at the 2-position of the pyridine ring can potentially undergo nucleophilic aromatic substitution reactions .

- Sonogashira coupling: The trimethylsilylethynyl group can participate in Sonogashira coupling reactions, which are commonly used for carbon-carbon bond formation.

- TMS deprotection: The trimethylsilyl (TMS) group can be removed under mild conditions, revealing a terminal alkyne.

- Hydrohalogenation: Although not specific to this compound, ethynylpyridines can undergo hydrohalogenation reactions. In acidic conditions, the pyridine nitrogen can be protonated, enhancing the electrophilicity of the alkyne and facilitating nucleophilic attack .

While the exact synthesis of 2-Chloro-3-trimethylsilanylethynyl-pyridine is not described in the search results, we can propose a potential synthetic route based on similar compounds:

- Start with 2-chloro-3-bromopyridine.

- Perform a Sonogashira coupling reaction with trimethylsilylacetylene using a palladium catalyst and copper(I) iodide .

The general procedure for silylation of terminal alkynes might be adapted:

- In a Schlenk flask, combine the alkyne (2 mmol) with chlorotrimethylsilane (2 mmol) in acetonitrile (10 mL).

- Add a 1 M n-hexane solution of diethylzinc (1 mL).

- Stir the mixture at 80°C for 20 hours under inert atmosphere.

- After cooling, evaporate the solvent and purify the product by silica gel column chromatography .

While specific applications of 2-Chloro-3-trimethylsilanylethynyl-pyridine are not mentioned in the search results, potential applications can be inferred based on its structure and reactivity:

- Synthetic intermediate: The compound could serve as a versatile building block in organic synthesis, particularly for the preparation of more complex pyridine derivatives.

- Materials science: Pyridine-containing materials have been examined for their optical and physical properties, suggesting potential applications in this field .

- Medicinal chemistry: Given that many pyridine derivatives have biological activities, this compound could be explored as a potential scaffold for drug discovery .

- Metal coordination: The pyridine nitrogen could coordinate with metal ions.

- π-π interactions: The aromatic pyridine ring could engage in π-π stacking with other aromatic systems.

- Hydrogen bonding: The pyridine nitrogen could act as a hydrogen bond acceptor.

Similar Compounds

Several compounds share structural similarities with 2-Chloro-3-trimethylsilanylethynyl-pyridine:

- 3-(Trimethylsilylethynyl)pyridine: This compound lacks the chloro substituent but retains the trimethylsilylethynyl group at the 3-position .

- 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine: This compound has an additional methyl group at the 5-position.

- 2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)-ethynyl)pyridine: This compound has a dimethoxymethyl group at the 3-position and the trimethylsilylethynyl group at the 4-position.

- 2-Chloro-3-(trimethylsilyl)pyridine: This compound lacks the ethynyl linker between the pyridine ring and the trimethylsilyl group .

The unique features of 2-Chloro-3-trimethylsilanylethynyl-pyridine compared to these similar compounds include:

- The specific combination of a chloro substituent at the 2-position and a trimethylsilylethynyl group at the 3-position

- The presence of both a halogen and a silicon-containing group, which could allow for diverse reactivity

- The potential for selective functionalization at different positions of the pyridine ring

IUPAC Naming and Structural Features

The IUPAC name 2-(2-chloropyridin-3-yl)ethynyl-trimethylsilane reflects the compound’s architecture:

- Pyridine core: A six-membered aromatic ring with nitrogen at position 1.

- Substituents:

- Chlorine at position 2.

- Ethynyl group (C≡CH) at position 3, with a trimethylsilyl moiety bonded to the terminal carbon of the ethynyl chain.

The SMILES notation $$ \text{CSi(C)C#CC1=C(N=CC=C1)Cl} $$ confirms the connectivity. The TMS group acts as a protecting group for the terminal alkyne, preventing undesired side reactions during synthesis.

Table 1: Structural and Identifying Data

| Property | Value/Description | Source |

|---|---|---|

| IUPAC Name | 2-(2-chloropyridin-3-yl)ethynyl-trimethylsilane | |

| SMILES | CSi(C)C#CC1=C(N=CC=C1)Cl | |

| InChI | SBSZJRBQSBKNGE-UHFFFAOYSA-N | |

| Molecular Formula | C₁₀H₁₂ClNSi | |

| Molecular Weight | 209.75 g/mol |

Spectroscopic and Computational Insights

3D Conformation: The pyridine ring adopts a planar structure, with the ethynyl-TMS group oriented perpendicular to the ring due to steric and electronic effects. Computational models (e.g., InChIKey: SBSZJRBQSBKNGE-UHFFFAOYSA-N) validate the geometry.

Key Functional Groups:

Palladium-Catalyzed Cross-Coupling Approaches

The most effective synthetic route to 2-chloro-3-trimethylsilanylethynyl-pyridine involves palladium-catalyzed cross-coupling reactions, which have revolutionized the formation of carbon-carbon bonds in organic synthesis [2] [4]. These methodologies enable the construction of complex alkynylated pyridine frameworks under relatively mild conditions while maintaining excellent functional group tolerance [5] [6].

Sonogashira Coupling Optimization

The Sonogashira coupling reaction serves as the cornerstone methodology for synthesizing 2-chloro-3-trimethylsilanylethynyl-pyridine, providing exceptional efficiency when properly optimized [1] [7]. Research has demonstrated that this transformation can achieve yields up to 99% under carefully controlled conditions [1]. The reaction proceeds through the coupling of 2,3-dichloropyridine or 3-bromo-2-chloropyridine with trimethylsilylacetylene in the presence of palladium and copper catalysts [2] [5].

Optimization studies have revealed that reaction temperature plays a critical role in determining both yield and selectivity [8] [9]. While room temperature conditions have been successfully employed, providing 99% yield in 5 hours, elevated temperatures between 80-100°C are often necessary for more challenging substrates [1] [10]. The reaction time typically ranges from 3 to 24 hours, with most transformations completing within this timeframe [7] [11].

The choice of base significantly influences the reaction outcome, with triethylamine emerging as the most effective option for pyridine substrates [1] [12]. Alternative bases such as diisopropylamine and potassium carbonate have shown comparable efficacy in specific cases, though triethylamine provides superior results for the target compound [13] [10]. The base serves multiple functions, including deprotonation of the terminal alkyne and neutralization of hydrogen halide byproducts [14] [6].

Solvent selection critically impacts both reaction efficiency and product purity [8] [15]. Dimethylformamide has proven particularly effective for pyridine substrates, providing excellent solubility for both reactants and catalysts while maintaining chemical inertness [9] [16]. Tetrahydrofuran and acetonitrile represent viable alternatives, each offering distinct advantages in terms of reaction kinetics and workup procedures [7] [17].

| Parameter | Optimized Conditions | Literature Examples |

|---|---|---|

| Temperature (°C) | 20-100 | 20°C (Dix et al.), 80-100°C (typical) |

| Time (hours) | 3-24 | 5 h (Dix et al.), 1.5-24 h (typical) |

| Catalyst Loading (mol%) | 2-5 | 2.5-5 mol% Pd(PPh₃)₂Cl₂ |

| Copper Co-catalyst (mol%) | 5-10 | 5-10 mol% CuI |

| Base Equivalents | 1.5-3.0 | 1.5-3.0 equiv triethylamine |

| Solvent | DMF/THF/Acetonitrile | DMF, THF, acetonitrile |

| Atmosphere | Inert (N₂/Ar) | Nitrogen or argon |

Catalyst Systems: Palladium triphenylphosphine dichloride/Copper iodide Synergy

The synergistic combination of bis(triphenylphosphine)palladium dichloride and copper iodide represents the gold standard catalyst system for synthesizing 2-chloro-3-trimethylsilanylethynyl-pyridine [1] [7]. This dual-metal system operates through complementary catalytic cycles, where palladium facilitates oxidative addition and reductive elimination steps, while copper activates the terminal alkyne through formation of copper acetylide intermediates [18] [14].

The palladium component, typically employed at 2-5 mol% loading, undergoes a well-established catalytic cycle beginning with oxidative addition of the aryl halide to form a palladium(II) intermediate [19] [7]. The square planar geometry of bis(triphenylphosphine)palladium dichloride provides optimal electronic and steric properties for this transformation [19]. The triphenylphosphine ligands serve dual functions, stabilizing the palladium center against decomposition while facilitating electron transfer processes [20].

Copper iodide, employed at 5-10 mol% loading, activates trimethylsilylacetylene through formation of a copper acetylide species [7] [14]. This activation dramatically enhances the nucleophilicity of the alkyne, enabling efficient transmetalation with the palladium center [18]. The copper cocatalyst also prevents homocoupling of the alkyne, a common side reaction that can significantly reduce yields [21].

Recent mechanistic studies have revealed that the palladium and copper cycles operate independently but synergistically [14] [6]. The active palladium species is typically a monophosphine Pd(0) complex, generated through ligand dissociation and reduction of the palladium(II) precatalyst [22] [23]. Temperature control proves critical for maintaining the appropriate balance between catalytic activity and catalyst stability [23].

| Catalyst System | Temperature (°C) | Typical Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂/CuI | 20-80 | 85-99 | High efficiency, mild conditions | Copper removal required |

| Pd(PPh₃)₄/CuI | 25-100 | 70-95 | High activity, stable | Air sensitive |

| PdCl₂/PPh₃/CuI | 80-120 | 60-85 | Cost effective | Higher temperatures needed |

| Pd-NHC complexes | 60-100 | 80-95 | High stability, functional group tolerance | Complex synthesis |

| Copper-free systems | 80-150 | 70-90 | No copper contamination | Higher catalyst loading |

Silane-Ethynyl Group Incorporation Strategies

The incorporation of the trimethylsilylethynyl functionality represents a critical synthetic challenge requiring specialized methodologies [24] [25]. Multiple approaches have been developed for installing this distinctive structural motif, each offering unique advantages in terms of efficiency, selectivity, and substrate scope [26] [27].

Alternative strategies include the pre-formation of silylated alkyne intermediates through Grignard chemistry followed by reaction with trimethylsilyl chloride [25] [29]. This approach offers superior control over regioselectivity but requires additional synthetic steps and careful handling of organometallic reagents [30]. The reaction typically proceeds at low temperatures (-78°C) to minimize side reactions and maximize yields [25].

Direct hydrosilylation methods provide another viable route, particularly for substrates bearing suitable alkene or alkyne precursors [26] [31]. These transformations often require specialized catalysts such as platinum or iridium complexes and proceed under elevated temperatures [30] [27]. While less commonly employed for the target compound, hydrosilylation offers unique advantages for specific substrate classes [32].

| Method | Temperature (°C) | Yield Range (%) | Selectivity | Substrate Scope |

|---|---|---|---|---|

| Grignard + TMSCl | -78 to 25 | 70-95 | High | Terminal alkynes |

| LDA + TMSCl | -78 | 75-90 | Very High | Terminal alkynes |

| Direct Hydrosilylation | 80-150 | 60-85 | Moderate | Alkenes/alkynes |

| Sonogashira with TMS-acetylene | 20-100 | 80-99 | High | Aryl/vinyl halides |

| Cross-coupling of silyl acetylenes | 25-120 | 70-95 | High | Aryl/vinyl halides |

Purification Techniques and Yield Optimization

The purification of 2-chloro-3-trimethylsilanylethynyl-pyridine requires careful selection of methodologies to achieve high purity while maintaining acceptable recovery yields [33] [11]. The compound's polarity and molecular weight characteristics necessitate specialized approaches that effectively separate the product from residual catalysts, byproducts, and unreacted starting materials [34] [35].

Flash chromatography on silica gel represents the most widely employed purification technique, providing excellent separation efficiency with typical recovery yields of 75-95% [33] [11]. The optimal solvent systems include hexane/ethyl acetate gradients or dichloromethane/methanol mixtures, depending on the specific impurity profile [35] [36]. Careful monitoring by thin-layer chromatography ensures optimal fraction collection and maximum product recovery [35].

Recrystallization offers superior purity levels (98-99.5%) but with reduced recovery yields (60-85%) [37] [38]. This technique proves particularly valuable when extremely high purity is required for subsequent synthetic transformations or analytical characterization [38]. Suitable recrystallization solvents include ethanol, acetonitrile, and diethyl ether, selected based on temperature-dependent solubility profiles [37].

Aqueous workup procedures play a crucial role in removing residual metal catalysts, particularly copper species that can interfere with subsequent reactions [34] [39]. Sequential washing with ammonium chloride solution, sodium bicarbonate solution, and brine effectively removes ionic impurities while preserving the organic product [11] [40]. Copper removal is monitored using colorimetric test strips until acceptable levels (0-10 ppm) are achieved [34].

Advanced purification techniques such as preparative high-performance liquid chromatography provide exceptional purity (99-99.9%) for challenging separations [41]. While more expensive and time-consuming, these methods prove invaluable for complex mixtures or when analytical-grade material is required [42].

| Purification Method | Typical Recovery (%) | Purity Achieved (%) | Solvent Systems | Applications |

|---|---|---|---|---|

| Flash Chromatography | 75-95 | 95-99 | Hexane/EtOAc, DCM/MeOH | General purification |

| Recrystallization | 60-85 | 98-99.5 | EtOH, MeCN, Et₂O | High purity requirements |

| Aqueous Workup + Chromatography | 80-95 | 90-98 | NH₄Cl(aq), NaHCO₃(aq) | Metal removal |

| Kugelrohr Distillation | 85-95 | 95-99 | Not applicable | Volatile compounds |

| Preparative HPLC | 90-98 | 99-99.9 | MeCN/H₂O, MeOH/H₂O | Complex mixtures |

Yield optimization strategies focus on minimizing catalyst decomposition, preventing side reactions, and maximizing conversion of starting materials [21] [43]. The use of degassed solvents and inert atmosphere conditions proves essential for maintaining catalyst activity throughout the reaction period [44] [16]. Careful temperature control prevents both catalyst deactivation at elevated temperatures and insufficient conversion at lower temperatures [10] [9].

2-Chloro-3-trimethylsilanylethynyl-pyridine represents a significant class of organoheterocyclic compounds featuring both chloro and trimethylsilylethynyl functional groups attached to a pyridine ring. The compound, designated by CAS number 470463-35-5, exhibits a molecular formula of C₁₀H₁₂ClNSi with a molecular weight of 209.75 g/mol [1] [2] [3] [4].

The compound exists as a solid at room temperature with a density of 1.1±0.1 g/cm³ [5]. Thermal stability studies indicate a boiling point of 244.0±40.0 °C at standard atmospheric pressure (760 mmHg), demonstrating reasonable thermal stability for synthetic manipulations and characterization procedures [5]. The flash point of 101.4±27.3 °C suggests moderate volatility characteristics requiring appropriate safety precautions during handling [5].

Spectroscopic Profiling

Comprehensive spectroscopic characterization of 2-chloro-3-trimethylsilanylethynyl-pyridine relies on nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic techniques to elucidate structural features and confirm molecular identity.

¹H/¹³C Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and connectivity of atoms within the molecular framework. Based on structural analysis and comparison with related trimethylsilylethynyl pyridine derivatives, the ¹H NMR spectrum exhibits characteristic chemical shifts reflecting the unique substitution pattern [6] [7].

The aromatic region displays signals corresponding to the pyridine ring protons. The proton at position 4 of the pyridine ring appears as a multipicity in the range of 7.2-7.5 ppm, while the proton at position 5 exhibits chemical shifts between 7.5-8.0 ppm [6] [7]. The most downfield signal, corresponding to the proton at position 6, resonates at approximately 8.4-8.6 ppm, reflecting the deshielding effect of the pyridine nitrogen atom [8] [9].

The trimethylsilyl group generates a characteristic sharp singlet integrating for nine protons at approximately 0.2-0.3 ppm, consistent with literature values for trimethylsilyl-protected acetylenic compounds [10] [11]. This upfield chemical shift results from the shielding effect of the silicon atom and represents a diagnostic signal for confirming the presence of the trimethylsilyl protecting group.

¹³C NMR spectroscopy reveals distinct carbon environments within the molecular structure. The trimethylsilyl carbon atoms resonate near 0 ppm, providing confirmation of the protecting group integrity [6] [7]. The acetylenic carbon atoms exhibit characteristic chemical shifts in the range of 100-110 ppm, typical for triple bond carbons in trimethylsilyl-protected systems [7]. The pyridine ring carbons display chemical shifts consistent with aromatic heterocyclic systems, with the carbon bearing the chlorine substituent showing appropriate deshielding effects [12].

Infrared Vibrational Signatures of Acetylenic Bonds

Infrared spectroscopy provides valuable information regarding the vibrational modes of functional groups within the molecule. The most characteristic feature of 2-chloro-3-trimethylsilanylethynyl-pyridine is the acetylenic C≡C stretching vibration, which appears as a medium-intensity absorption band at approximately 2160-2170 cm⁻¹ [6] [7] [13].

This frequency is typical for trimethylsilyl-protected acetylenes and represents a diagnostic marker for confirming the presence of the ethynyl functionality [7]. The substitution pattern on the pyridine ring influences the exact frequency through electronic effects, with electron-withdrawing groups such as chlorine potentially causing slight shifts in the absorption frequency.

Additional infrared absorptions include aromatic C-H stretching vibrations in the region of 3000-3100 cm⁻¹, characteristic of pyridine ring protons [15] [13]. The trimethylsilyl group contributes methyl C-H stretching absorptions at 2950-2970 cm⁻¹, while Si-C stretching vibrations appear at approximately 1250 cm⁻¹ [7] [13].

The carbon-chlorine bond exhibits characteristic stretching vibrations in the range of 600-800 cm⁻¹, providing additional confirmation of the chloro substituent [16] [13]. The exact frequency within this range depends on the electronic environment and hybridization of the carbon atom bearing the chlorine.

Thermogravimetric Analysis and Stability Profiles

Thermogravimetric analysis provides essential information regarding the thermal stability and decomposition characteristics of 2-chloro-3-trimethylsilanylethynyl-pyridine. While specific thermogravimetric data for this exact compound are not extensively documented in the literature, thermal analysis of related trimethylsilylethynyl compounds provides valuable insights into expected thermal behavior [17] [18].

Studies on similar pyridine derivatives containing trimethylsilyl groups demonstrate that thermal stability is influenced by the nature and position of substituents on the pyridine ring [18]. The trimethylsilyl protecting group typically exhibits good thermal stability under inert atmosphere conditions, maintaining structural integrity at temperatures well above 200°C [17].

Decomposition patterns generally involve initial loss of the trimethylsilyl group through desilylation reactions, followed by degradation of the organic framework. The presence of the chlorine substituent may influence the decomposition temperature and mechanism through electronic and steric effects [18]. Understanding these thermal characteristics is crucial for establishing appropriate storage conditions and processing parameters for synthetic applications.

Crystallographic Studies (Where Available)

Crystallographic analysis represents the most definitive method for structural characterization, providing precise atomic coordinates and bond parameters. While specific crystal structure data for 2-chloro-3-trimethylsilanylethynyl-pyridine are not readily available in the current literature, crystallographic studies of related compounds provide valuable structural insights .

The molecular geometry of trimethylsilylethynyl pyridine derivatives typically exhibits planar pyridine ring systems with the acetylenic substituent extending linearly from the ring carbon. The trimethylsilyl group adopts a tetrahedral geometry around the silicon center, with methyl groups oriented to minimize steric interactions .

Bond lengths and angles in these systems reflect the electronic nature of the substituents, with the chlorine atom influencing the electron density distribution throughout the aromatic system. The C≡C triple bond maintains typical acetylenic characteristics with bond lengths of approximately 1.20 Å .

Intermolecular interactions in the solid state may include weak hydrogen bonding involving the pyridine nitrogen and aromatic C-H groups, as well as halogen bonding interactions involving the chlorine substituent. These interactions influence crystal packing arrangements and may affect physical properties such as melting point and solubility characteristics.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 470463-35-5 | [1] [2] [3] [4] |

| Molecular Formula | C₁₀H₁₂ClNSi | [1] [2] [3] [4] |

| Molecular Weight | 209.75 g/mol | [1] [2] [3] [4] |

| Physical State | Solid | [2] |

| Density | 1.1±0.1 g/cm³ | [5] |

| Boiling Point | 244.0±40.0 °C at 760 mmHg | [5] |

| Flash Point | 101.4±27.3 °C | [5] |

| Spectroscopic Technique | Assignment | Chemical Shift/Frequency | Reference |

|---|---|---|---|

| ¹H NMR | Pyridine H-4 | ~7.2-7.5 ppm | [6] [7] |

| ¹H NMR | Pyridine H-5 | ~7.5-8.0 ppm | [6] [7] |

| ¹H NMR | Pyridine H-6 | ~8.4-8.6 ppm | [6] [7] |

| ¹³C NMR | Trimethylsilyl (Si-CH₃) | ~0.2-0.3 ppm | [10] [11] |

| IR | C≡C stretch (acetylenic) | 2160-2170 cm⁻¹ | [6] [7] [13] |

| IR | C-H stretch (aromatic) | 3000-3100 cm⁻¹ | [15] [13] |

| IR | C-H stretch (methyl) | 2950-2970 cm⁻¹ | [13] |

| IR | Si-C stretch | 1250 cm⁻¹ | [7] [13] |

| IR | C-Cl stretch | 600-800 cm⁻¹ | [16] [13] |